3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol 3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16396646
InChI: InChI=1S/C18H18N2O3/c1-12-5-4-6-14(9-12)20-18(21)11-15(19-20)13-7-8-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3
SMILES:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol

CAS No.:

Cat. No.: VC16396646

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol -

Specification

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name 5-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C18H18N2O3/c1-12-5-4-6-14(9-12)20-18(21)11-15(19-20)13-7-8-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3
Standard InChI Key SNABOLIQDZIZRI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 3-methylphenyl group at position 1. The hydroxyl group at position 5 contributes to its polarity and potential for hydrogen bonding. Key structural identifiers include:

PropertyValue
IUPAC Name5-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-1H-pyrazol-3-one
Canonical SMILESCC1=CC(=CC=C1)N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC
InChI KeySNABOLIQDZIZRI-UHFFFAOYSA-N
PubChem CID16488383

The presence of methoxy groups enhances lipid solubility, potentially improving membrane permeability in biological systems.

Physicochemical Characteristics

  • Molecular Weight: 310.3 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the hydroxyl and ketone groups.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions owing to the lactam ring.

Synthesis and Manufacturing

Conventional Synthesis Routes

The most reported method involves a two-step process:

  • Condensation: 3,4-Dimethoxybenzaldehyde reacts with 3-methylphenylhydrazine to form an imine intermediate.

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization to yield the pyrazole ring.

Alternative methodologies from pyrazolone synthesis literature include:

  • Knoevenagel-Michael Reaction: Ceric ammonium nitrate (CAN)-catalyzed tandem reactions in aqueous media .

  • Ionic Liquid Catalysis: Using [HMIM]HSO₄ under ultrasonic irradiation for enhanced yield and reduced reaction time .

Optimization Strategies

  • Catalysts: Ce(SO₄)₂·4H₂O improves yield (up to 92%) and reduces side products in ethanol/water mixtures .

  • Green Chemistry: Solvent-free conditions or PEG-400 as a recyclable solvent align with sustainable practices .

Biological Activities and Mechanisms

Antimicrobial Efficacy

  • Bacterial Strains: Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).

  • Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Anti-Inflammatory Action

In murine models, the compound reduced edema by 40–50% at 10 mg/kg, likely through COX-2 suppression .

ActivityModel SystemEfficacy/IC₅₀Proposed Mechanism
AnticancerHeLa cellsIC₅₀: 12 µMTopoisomerase II inhibition
AntibacterialS. aureusMIC: 32 µg/mLPBP binding
Anti-InflammatoryCarrageenan-induced edema48% reductionCOX-2 downregulation

Comparison with Structural Analogs

Positional Isomerism Effects

Replacing the 3-methylphenyl group with a 2-methylphenyl substituent (as in 3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)pyrazol-5-ol) reduces anticancer potency (IC₅₀: 28 µM vs. 12 µM), highlighting the importance of substituent orientation.

Methoxy Group Modifications

Removing the 4-methoxy group decreases lipid solubility and antibacterial activity by 60%, underscoring its role in target binding .

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